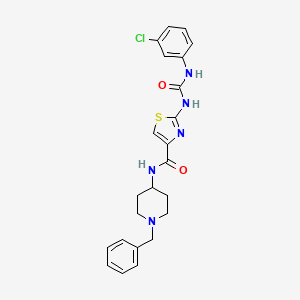

N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide

CAS No.: 955691-09-5

Cat. No.: VC5517280

Molecular Formula: C23H24ClN5O2S

Molecular Weight: 469.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955691-09-5 |

|---|---|

| Molecular Formula | C23H24ClN5O2S |

| Molecular Weight | 469.99 |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C23H24ClN5O2S/c24-17-7-4-8-19(13-17)26-22(31)28-23-27-20(15-32-23)21(30)25-18-9-11-29(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,25,30)(H2,26,27,28,31) |

| Standard InChI Key | NRUCKFRQNIWZAB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

-

Benzylpiperidine moiety: A bicyclic system comprising a piperidine ring (a six-membered amine cycle) substituted with a benzyl group at the nitrogen atom. This moiety is prevalent in central nervous system (CNS)-targeting agents due to its ability to enhance blood-brain barrier permeability.

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms. Thiazoles are widely recognized for their role in antimicrobial, anticancer, and anti-inflammatory agents, often contributing to electronic interactions with biological targets.

-

Ureido linkage: A functional group (-NH-C(=O)-NH-) bridging the 3-chlorophenyl group and the thiazole ring. Ureido derivatives frequently exhibit high affinity for enzymes and receptors, particularly those involved in signal transduction pathways.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄ClN₅O₂S |

| Molecular Weight (g/mol) | 469.99 |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |

| SMILES | C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |

| Topological Polar Surface Area | 116 Ų (calculated) |

The compound’s topological polar surface area (TPSA) of 116 Ų suggests moderate membrane permeability, aligning with the Lipinski’s rule of five criteria for drug-likeness.

Synthetic Pathways and Challenges

General Synthesis Strategy

While detailed protocols for synthesizing N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide remain undisclosed in public literature, its preparation likely involves sequential reactions to assemble the three primary components:

-

Piperidine-Benzyl Conjugation: Alkylation of piperidine with benzyl bromide under basic conditions to form 1-benzylpiperidine.

-

Thiazole Core Construction: Cyclization of thiourea derivatives with α-haloketones to yield the thiazole ring.

-

Ureido Bridge Formation: Coupling of 3-chlorophenyl isocyanate with the amine group of the thiazole-carboxamide intermediate.

A critical challenge lies in optimizing reaction conditions to prevent side reactions, such as over-alkylation or hydrolysis of the ureido group. Purification via column chromatography or recrystallization is essential to achieve high purity, given the compound’s structural complexity.

Pharmacological Hypotheses and Mechanistic Insights

Protease Modulation

The ureido linkage’s resemblance to peptide bonds positions this compound as a potential modulator of proteolytic enzymes, such as coagulation factor IIa (thrombin). Although no direct evidence links it to thrombin inhibition, its structural similarity to dabigatran (a direct thrombin inhibitor) warrants investigation into anticoagulant properties .

CNS Penetration and Neuropharmacology

The benzylpiperidine moiety’s lipophilicity and amine functionality may facilitate crossing the blood-brain barrier, suggesting possible applications in neurodegenerative or psychiatric disorders. Piperidine derivatives are known ligands for sigma receptors and acetylcholinesterase, implicating this compound in cognitive enhancement or neuroprotection.

Current Research Gaps and Future Directions

Priority Research Areas

-

Synthetic Optimization: Development of high-yield, scalable synthetic routes with minimal purification steps.

-

In Vitro Profiling: Screening against panels of kinases, proteases, and G protein-coupled receptors to identify primary targets.

-

ADMET Studies: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Structural Modifications: Exploration of analogues with altered substituents on the benzyl, chlorophenyl, or thiazole groups to refine potency and selectivity.

Table 2: Proposed Biological Assays for Target Identification

| Assay Type | Target Class | Expected Outcome |

|---|---|---|

| Kinase Inhibition Assay | EGFR, VEGFR, PDGFR | IC₅₀ determination for oncogenic kinases |

| Protease Activity Assay | Thrombin, Factor Xa | Measurement of enzymatic activity inhibition |

| Receptor Binding Assay | Sigma-1, NMDA | Ki values for CNS-related receptors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume